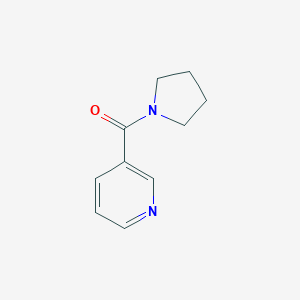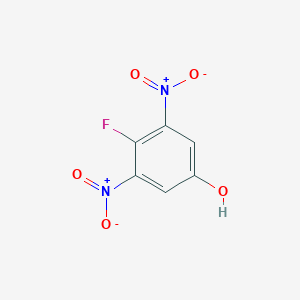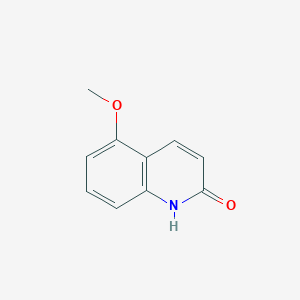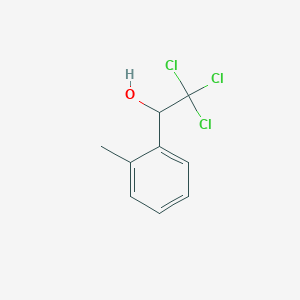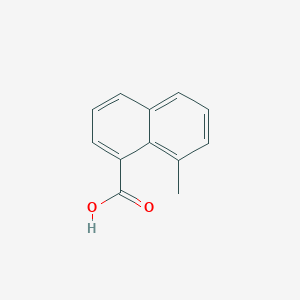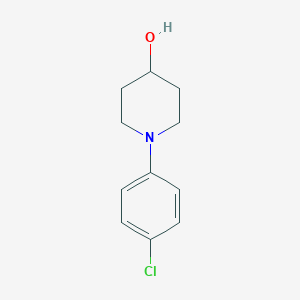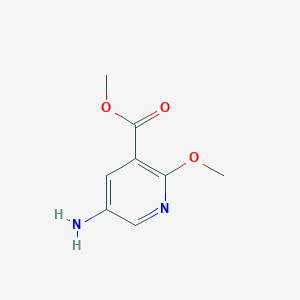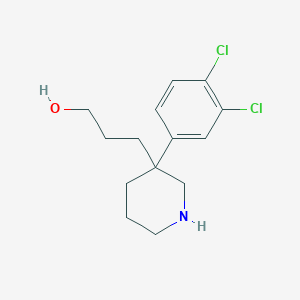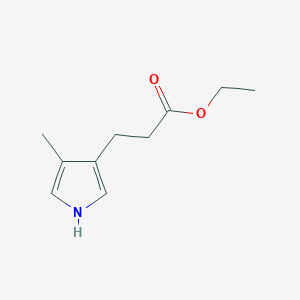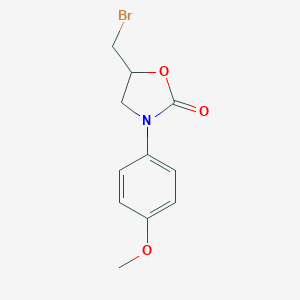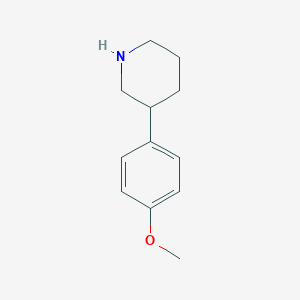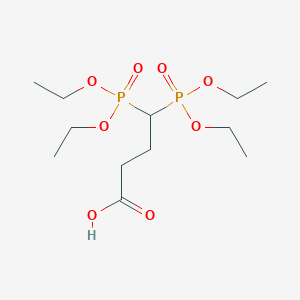![molecular formula C15H18O5 B178395 8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 150019-56-0](/img/structure/B178395.png)
8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Übersicht
Beschreibung
8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol, also known as 8-BDD, is a dioxaspirodecane-based compound that has been gaining attention in the scientific community due to its potential applications in organic synthesis, drug design, and biochemistry. 8-BDD has several unique properties that make it a promising compound for further research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties of Benzofuran Derivatives
Research has highlighted the potential of benzofuran and its derivatives, including compounds structurally related to 8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol, in antimicrobial therapy. Benzofuran compounds, found in natural and synthetic sources, exhibit a wide range of biological and pharmacological applications. Due to their unique structural features, these compounds have been the focus of drug discovery efforts aimed at developing new antimicrobial agents. The effectiveness of benzofuran derivatives against various microbes suggests their utility in treating microbial diseases, underscoring the scaffold's promise in the field of antimicrobial drug development (Hiremathad et al., 2015).
Potential in Anticancer Research
The exploration of benzofuran derivatives extends into anticancer research, where specific compounds have demonstrated significant cytotoxic properties. These molecules exhibit greater tumor-selective toxicity compared to some contemporary anticancer drugs, highlighting their potential as novel antineoplastic agents. Their modes of action include apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function modulation. This promising activity, coupled with favorable toxicity profiles in preclinical models, positions benzofuran derivatives as candidates for further evaluation in cancer therapy (Hossain et al., 2020).
Applications in Detoxification Processes
The role of certain bacterial strains, including probiotics and lactic acid bacteria, in the detoxification of harmful compounds has been investigated, with a focus on benzo[a]pyrene. These bacteria exhibit the ability to bind with and remove carcinogenic contaminants from food, suggesting a novel approach to reducing exposure to such compounds. This mechanism could be applied in food processing and pharmaceutical industries, leveraging probiotic cell technology for environmental and health benefits. The effective removal of benzo[a]pyrene by these bacterial cells emphasizes the potential of using such biological methods for detoxification purposes in various industrial applications (Shoukat, 2020).
Eigenschaften
IUPAC Name |
8-(1,3-benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c16-14(3-5-15(6-4-14)19-7-8-20-15)11-1-2-12-13(9-11)18-10-17-12/h1-2,9,16H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYRZRKIOHFLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C3=CC4=C(C=C3)OCO4)O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448171 | |
| Record name | 8-(2H-1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
CAS RN |
150019-56-0 | |
| Record name | 8-(2H-1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

